Cas no 25074-25-3 (2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one)
2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one
- 2-bromo-6,7-dihydro-5H-1-benzothiophen-4-one
- 2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one
- 2-bromo-4-keto-4,5,6,7-tetrahydrothianapthene
- 2-bromo-4-oxo-4,
- 2-bromo-5H-6,7-dihydrobenzo[b]thiophen-4-one
- 2-Bromo-6,7-dihydro-1-benzothiophen-4(5H)-one
- 2-bromo-6,7-dihydro-5h-benzo[b]thiophen-4-one
- AC1LDCK6
- AK146799
- CTK8E3822
- SureCN2432416
- EN300-117840
- 25074-25-3
- SCHEMBL2432416
- 2-Bromo-4,5,6,7-tetrahydro-4-oxobenzo(b)thiophene
- D87013
- AKOS022187020
- Z1322794537
- 2-Bromo-6,7-dihydro-1-benzothiophen-4(5H)-one #
- Benzo[b]thiophen-4(5H)-one, 2-bromo-6,7-dihydro-
- DB-093687
- 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one
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- Inchi: 1S/C8H7BrOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4H,1-3H2
- InChI Key: BUGYSMHCYWWVFJ-UHFFFAOYSA-N
- SMILES: BrC1=CC2C(CCCC=2S1)=O
Computed Properties
- Exact Mass: 229.94010g/mol
- Monoisotopic Mass: 229.94010g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 45.3Ų
2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B545750-10mg |
2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one |
25074-25-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B545750-50mg |
2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one |
25074-25-3 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B545750-100mg |
2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one |
25074-25-3 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Alichem | A169005156-1g |
2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one |
25074-25-3 | 95% | 1g |
$443.10 | 2023-09-02 | |
| Chemenu | CM154362-1g |
2-bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one |
25074-25-3 | 95% | 1g |
$489 | 2021-08-05 | |
| Chemenu | CM154362-1g |
2-bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one |
25074-25-3 | 95% | 1g |
$489 | 2024-07-28 | |
| Enamine | EN300-117840-0.05g |
2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one |
25074-25-3 | 95% | 0.05g |
$174.0 | 2023-07-06 | |
| Enamine | EN300-117840-0.1g |
2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one |
25074-25-3 | 95% | 0.1g |
$257.0 | 2023-07-06 | |
| Enamine | EN300-117840-0.25g |
2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one |
25074-25-3 | 95% | 0.25g |
$367.0 | 2023-07-06 | |
| Enamine | EN300-117840-0.5g |
2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one |
25074-25-3 | 95% | 0.5g |
$579.0 | 2023-07-06 |
2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one Suppliers
2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one
Comprehensive Analysis of 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one (CAS No. 25074-25-3)
2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one (CAS No. 25074-25-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This brominated heterocyclic ketone is a key intermediate in the synthesis of various bioactive molecules and functional materials. With the increasing demand for novel drug candidates and advanced materials, compounds like 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one are becoming indispensable in modern chemical research.
The structural uniqueness of 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one lies in its fused bicyclic system, combining a thiophene ring with a partially hydrogenated benzene ring. This molecular architecture provides a versatile platform for further chemical modifications, making it a valuable building block in medicinal chemistry. Researchers are particularly interested in its potential applications in developing kinase inhibitors and other targeted therapies, which are currently among the most searched topics in pharmaceutical R&D.
Recent trends in AI-driven drug discovery have highlighted the importance of such heterocyclic compounds. Machine learning models frequently identify benzothiophene derivatives as promising scaffolds for drug development, explaining the growing scientific interest in CAS 25074-25-3. The compound's bromine substituent offers an excellent handle for further functionalization through cross-coupling reactions, a feature that aligns perfectly with current green chemistry initiatives aiming to minimize synthetic steps.
From a materials science perspective, 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one serves as a precursor for organic electronic materials. Its potential applications in OLED technology and organic semiconductors are particularly noteworthy, as these fields are experiencing exponential growth due to the demand for flexible electronics and sustainable energy solutions. The compound's ability to modify electron transport properties makes it valuable for designing next-generation photovoltaic materials.
The synthesis and handling of 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one require specialized knowledge in organic chemistry techniques. Proper storage conditions (typically under inert atmosphere at low temperatures) are crucial for maintaining its stability, a common concern raised in chemical forums and Q&A platforms. Analytical characterization typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis - techniques frequently searched by quality control professionals.
In the context of supply chain optimization, which has become a critical topic post-pandemic, reliable sourcing of CAS 25074-25-3 is essential for research continuity. The compound's availability from multiple global suppliers addresses common researcher concerns about material accessibility, though proper quality verification remains paramount, as emphasized in recent publications about research reproducibility.
Environmental considerations surrounding brominated compounds have led to increased interest in the biodegradation pathways of molecules like 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one. Current studies focus on developing biocatalytic methods for its transformation, aligning with the broader shift toward sustainable chemistry practices that dominate contemporary scientific discourse.
The pharmacological potential of benzothiophene derivatives continues to expand, with recent studies exploring their use in neuroprotective agents and anti-inflammatory compounds. This explains why search volumes for "benzothiophene medicinal uses" have increased significantly in academic search engines. The specific bromo substitution pattern in 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one offers unique electronic properties that can influence biological activity, making it a subject of ongoing structure-activity relationship studies.
From a regulatory standpoint, proper documentation and safety data sheets for CAS 25074-25-3 are essential for research compliance, a topic frequently queried in laboratory management forums. The compound's handling falls under standard organic laboratory protocols, though its specific properties require attention to moisture sensitivity and light stability - practical considerations often overlooked in initial literature searches.
Future research directions for 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one likely include exploration of its catalytic applications and potential in metal-organic frameworks (MOFs), two rapidly growing areas in chemical research. The compound's versatility ensures its continued relevance as scientists address current challenges in drug discovery, renewable energy, and advanced materials - all top-ranking search terms in scientific databases.
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